N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound characterized by the presence of multiple functional groups, including an ethoxyphenyl group, a trifluoromethyl-pyrazolyl group, and a triazolyl-sulfanyl group
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
Synthesis of the triazole ring: The pyrazole intermediate is then reacted with appropriate reagents to form the triazole ring.
Attachment of the ethoxyphenyl group: The ethoxyphenyl group is introduced through a substitution reaction.
Formation of the final compound: The final step involves the reaction of the triazole intermediate with 4-ethoxyphenyl isothiocyanate to form the desired compound.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide.
Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability . The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can be compared with similar compounds such as:
N-(4-ethoxyphenyl)-N’-(4-methyl-1-piperazinyl)thiourea: This compound shares the ethoxyphenyl group but differs in its overall structure and functional groups.
Trifluoromethyl ketones: These compounds contain the trifluoromethyl group and are valuable synthetic targets in medicinal chemistry.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[4-ethyl-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N6O2S/c1-4-28-17(14-10-15(19(20,21)22)26-27(14)3)24-25-18(28)31-11-16(29)23-12-6-8-13(9-7-12)30-5-2/h6-10H,4-5,11H2,1-3H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEZAVACHXMYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)C3=CC(=NN3C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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